Diperdipine

Catalog No.
S526255
CAS No.
108852-42-2
M.F
C24H31N3O6
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diperdipine

CAS Number

108852-42-2

Product Name

Diperdipine

IUPAC Name

3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C24H31N3O6

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C24H31N3O6/c1-4-32-23(28)20-16(2)25-17(3)21(22(20)18-9-8-10-19(15-18)27(30)31)24(29)33-14-13-26-11-6-5-7-12-26/h8-10,15,22,25H,4-7,11-14H2,1-3H3

InChI Key

LBSRZVRITCRLIU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCCCC3)C)C

Solubility

Soluble in DMSO

Synonyms

diperdipine, EPDDNP, ethyl-2-(1-piperidino)ethyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCCCC3)C)C

Description

The exact mass of the compound Diperdipine is 457.2213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diperdipine is a synthetic compound classified as a calcium channel antagonist, primarily belonging to the dihydropyridine class of medications. It is known for its potential therapeutic applications in managing cardiovascular diseases, particularly hypertension. The compound's structure allows it to selectively inhibit calcium influx through voltage-gated calcium channels, leading to vasodilation and reduced vascular resistance, which can improve cardiac output and decrease blood pressure .

Typical of dihydropyridine derivatives. One notable reaction is the Biginelli reaction, which is a three-component condensation that forms dihydropyrimidines. This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. The optimization of reaction conditions, such as the use of various solvents and catalysts, has been extensively studied to enhance yields of diperdipine analogs .

Additionally, diperdipine can be involved in oxidation reactions that convert dihydropyridines into their corresponding pyridine derivatives. These transformations are crucial for modifying the pharmacological properties of the compound and enhancing its biological activity .

Diperdipine exhibits significant biological activity as a calcium channel blocker. Its primary mechanism involves inhibiting the influx of calcium ions into cardiac and smooth muscle cells, resulting in decreased contractility and relaxation of blood vessels. This action contributes to lowering blood pressure and alleviating symptoms associated with hypertension. Clinical studies have shown that diperdipine can effectively reduce systemic vascular resistance and improve cardiac function parameters such as stroke index and left ventricular ejection fraction .

Furthermore, research indicates that diperdipine may possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory conditions .

The synthesis of diperdipine typically involves several key steps:

  • Formation of Dihydropyridine Core: The initial step often utilizes the Biginelli reaction or similar multicomponent reactions involving aldehydes and β-ketoesters.
  • Functionalization: Subsequent steps may involve functionalizing the dihydropyridine structure through various chemical modifications to enhance its pharmacological profile.
  • Purification: The final product is usually purified using techniques such as recrystallization or chromatography to obtain high-purity diperdipine suitable for biological testing .

Diperdipine's primary application is in the treatment of hypertension and other cardiovascular disorders due to its ability to relax blood vessels and improve blood flow. It has been investigated for use in various formulations, including oral tablets and injectable forms for acute management scenarios . Additionally, its potential anti-inflammatory effects suggest applications beyond cardiovascular health, possibly extending into areas like chronic pain management or inflammatory diseases.

Diperdipine shares structural similarities with other dihydropyridine derivatives, such as:

  • Nifedipine: Another calcium channel blocker widely used for hypertension and angina.
  • Amlodipine: Known for its long half-life and once-daily dosing convenience.
  • Felodipine: Similar in action but with different pharmacokinetic properties.

Comparison Table

CompoundPrimary UseUnique Features
DiperdipineHypertensionPotential anti-inflammatory effects
NifedipineHypertension/AnginaRapid onset but shorter duration
AmlodipineHypertensionLong half-life; once-daily dosing
FelodipineHypertensionIntermediate half-life; less frequent dosing

Diperdipine's unique profile lies in its dual potential as both an antihypertensive agent and an anti-inflammatory compound, distinguishing it from other similar agents which primarily focus on cardiovascular applications alone .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

457.22128572 g/mol

Monoisotopic Mass

457.22128572 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D01DZ0CP90

Wikipedia

Diperdipine free base

Dates

Modify: 2024-02-18
1: Herzog R, Leuschner J. Experimental studies on the toxicity of diperdipine following oral and parenteral application. Arzneimittelforschung. 1995 Mar;45(3):240-5. PubMed PMID: 7741776.
2: Marchionni N, Fantini F, Maioli M, Burgisser C, Barletta G, Di Donato M. Synergistic action of postextrasystolic potentiation and diperdipine on left ventricular wall motion abnormalities in coronary heart disease. Am Heart J. 1992 Apr;123(4 Pt 1):977-83. PubMed PMID: 1372461.
3: Di Donato M, Maioli M, Venturi F, Bürgisser C, Fantini F, Biamino G, Marchionni N. Acute hemodynamic effects of intravenous diperdipine, a new dihydropyridine derivative, in coronary heart disease. Am Heart J. 1991 Mar;121(3 Pt 1):776-81. PubMed PMID: 2000744.
4: Greiner PO, Weber S, Angignard J, Berbey B. Evaluation of first pass effect and biliary excretion of diperdipine in the dog. Eur J Drug Metab Pharmacokinet. 1990 Jul-Sep;15(3):185-90. PubMed PMID: 2253647.
5: Greiner PO, Angignard D, Cahn J. High performance liquid chromatography of a new 1,4-dihydropyridine: applications to pharmacokinetic study in dogs. J Pharm Sci. 1988 May;77(5):387-9. PubMed PMID: 3411457.

Explore Compound Types